N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
This compound is a multifunctional acetamide derivative featuring:
- A pyrazole core substituted with a furan-2-yl group at position 3 and a 2-hydroxyethyl chain at position 1.
- A benzoxazol-2-one moiety linked via an acetamide bridge. Its hybrid structure combines heterocyclic motifs known for diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme-modulating properties. The presence of a hydroxyethyl group enhances hydrophilicity, while the benzoxazolone fragment may contribute to metabolic stability .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c23-8-7-22-16(10-12(20-22)14-6-3-9-26-14)19-17(24)11-21-13-4-1-2-5-15(13)27-18(21)25/h1-6,9-10,23H,7-8,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXLROKJMNMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC(=NN3CCO)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Pyrazole-Based Acetamides
- Compound A: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Structural Differences: Replaces the benzoxazolone and hydroxyethyl groups with a methyl-phenyl-substituted pyrazole and thiazole ring. Implications: The phenyl and methyl groups in Compound A likely improve lipophilicity, favoring blood-brain barrier penetration.
- Compound B: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () Structural Differences: Features a triazole ring instead of pyrazole and lacks the benzoxazolone moiety. However, the triazole’s electron-deficient nature may reduce binding affinity compared to pyrazole derivatives .
2.2 Acetamides with Oxygen-Containing Heterocycles
- Compound C: N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () Structural Differences: Incorporates a tetrahydrofuran-3-yl-oxy group and a piperidin-4-ylidene chain instead of benzoxazolone and hydroxyethyl-pyrazole. Implications: The tetrahydrofuran group may enhance metabolic stability, while the trifluoromethyl-quinoline fragment could confer kinase inhibitory activity. The target compound’s benzoxazolone, however, offers a rigid planar structure for selective enzyme interactions .
2.3 Regulatory-Status Analogues
- Compound D: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA GRAS No. 4809) () Structural Differences: Replaces benzoxazolone with a thiophen-2-ylmethyl group and uses a simpler pyrazole. Implications: The thiophene and methylphenoxy groups in Compound D are associated with flavor-enhancing properties (GRAS status), whereas the target compound’s benzoxazolone suggests therapeutic, rather than food additive, applications .
Q & A
Basic: What are the key synthetic routes for this compound?
The synthesis involves multi-step strategies:
- Step 1: Formation of the pyrazole core via cyclocondensation of furan-2-carbaldehyde derivatives with hydrazine hydrate.
- Step 2: Introduction of the 2-hydroxyethyl group via nucleophilic substitution using ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Coupling of the benzo[d]oxazol-2-one acetamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DCM .
Characterization: Confirm intermediates and final product via ¹H/¹³C NMR (amide proton at δ 8.1–8.3 ppm, furan protons at δ 6.3–7.4 ppm) and HRMS (exact mass: ~413.37 g/mol) .
Advanced: How can reaction yields be optimized during the coupling step?
- Catalyst Screening: Test alternative coupling agents (e.g., DCC vs. EDC) to reduce side reactions.
- Solvent Optimization: Use DMF or THF for improved solubility of polar intermediates.
- Temperature Control: Maintain 0–5°C during reagent addition to minimize hydrolysis of active esters.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 80°C vs. 24 h conventional heating) while maintaining >85% yield .
Basic: What analytical techniques are critical for structural validation?
- NMR Spectroscopy: ¹H NMR identifies the hydroxyethyl group (δ 3.6–4.2 ppm) and acetamide carbonyl (δ 168–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping pyrazole and furan signals .
- HPLC-PDA: Purity assessment (>95%) with C18 columns (acetonitrile/water gradient).
- FT-IR: Confirm carbonyl stretches (1660–1750 cm⁻¹ for oxazolone and acetamide) .
Advanced: How to investigate its enzyme inhibition mechanism?
- Kinetic Assays: Determine IC₅₀ using fluorogenic substrates (e.g., for serine proteases) and Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Molecular Docking: Use AutoDock Vina to model binding to the active site of target enzymes (e.g., COX-2 or kinases). Pay attention to hydrogen bonds between the acetamide group and catalytic residues .
- SPR Biosensing: Measure real-time binding affinity (KD) with immobilized enzyme targets .
Basic: What functional groups dictate its reactivity?
- Hydroxyethyl Group: Susceptible to oxidation (e.g., with PCC) or esterification.
- Benzo[d]oxazol-2-one: Electrophilic at the oxazolone carbonyl, enabling nucleophilic attacks (e.g., by amines).
- Acetamide: Participates in hydrogen bonding, critical for target binding .
Advanced: How to resolve contradictions in reported bioactivity data?
- Purity Verification: Re-test compounds using HPLC-MS to rule out impurities (e.g., residual solvents).
- Assay Standardization: Compare protocols (e.g., cell line viability assays vs. enzymatic IC₅₀) and control for variables like serum content or incubation time .
- Structural Analog Analysis: Test derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) .
Basic: What storage conditions ensure compound stability?
- Temperature: Store at –20°C in sealed, amber vials to prevent photodegradation.
- Solvent: Use anhydrous DMSO for biological assays; avoid aqueous buffers to minimize hydrolysis of the oxazolone ring .
Advanced: What computational tools predict ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
